3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate
Description
3-(Benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate (CAS 578003-09-5) is a coumarin-based derivative featuring a benzothiazole moiety at position 3 and a pivaloyl (2,2-dimethylpropanoate) ester at position 7 of the chromen-2-one scaffold. This compound is notable for its structural modifications aimed at optimizing physicochemical properties, such as lipophilicity and metabolic stability.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c1-21(2,3)20(24)25-13-9-8-12-10-14(19(23)26-16(12)11-13)18-22-15-6-4-5-7-17(15)27-18/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXALTKKHQFNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity. They have been found to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause changes that inhibit the growth of the bacteria. For instance, they can interfere with the functioning of the DprE1 enzyme, thereby inhibiting the cell wall biosynthesis of Mycobacterium tuberculosis.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in the cell wall biosynthesis of Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, it disrupts the formation of the cell wall, which is crucial for the survival and proliferation of the bacteria.
Biological Activity
3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate is a synthetic compound that combines the structural features of coumarins and benzothiazoles. This unique configuration imparts a variety of biological activities, making it a subject of interest in medicinal chemistry.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H15NO5S |
| Molecular Weight | 381.4 g/mol |
| Density | 1.396 g/cm³ |
| CAS Number | 300556-29-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing several biochemical pathways. Notably, it has been shown to modulate enzyme activity and receptor interactions, which is crucial for its therapeutic potential.
Enzyme Inhibition
Research indicates that compounds with a coumarin backbone exhibit significant acetylcholinesterase (AChE) inhibitory activity, which is relevant for the treatment of neurodegenerative disorders like Alzheimer's disease. For example, related compounds have demonstrated IC50 values as low as 2.7 µM in inhibiting AChE, suggesting that this class of compounds could be effective in enhancing cognitive function by increasing acetylcholine levels in the brain .
Therapeutic Potential
The therapeutic potential of this compound extends to various areas:
1. Anticancer Activity
Studies have shown that derivatives of this compound can exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .
2. Antibacterial Properties
This compound has also been evaluated for its antibacterial activity against various strains of bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
3. Antioxidant Activity
In vitro studies have demonstrated that this compound possesses antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Anticancer Studies : A study reported that derivatives similar to 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen exhibited significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- AChE Inhibition : Another research focused on the synthesis and evaluation of related compounds for their AChE inhibitory potential, revealing promising results that suggest their utility in treating Alzheimer's disease .
- Antibacterial Evaluation : A comparative study on the antibacterial efficacy of various coumarin derivatives showed that those containing benzothiazole moieties had enhanced antimicrobial activity against resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The compound’s key analogues differ primarily in substituents at position 7 of the coumarin core. These modifications influence reactivity, solubility, and biological interactions. Below is a comparative analysis:
Table 1: Substituent and Property Comparison
Physicochemical Properties
- Lipophilicity : The pivalate ester’s bulky tert-butyl group significantly enhances lipophilicity (logP >3), favoring membrane permeability over analogues like BC-OH (logP ~2) or the ethyl oxyacetate derivative (logP ~2.5) .
- Metabolic Stability : The pivalate group resists esterase hydrolysis longer than smaller esters (e.g., acetate), delaying release of the active 7-hydroxy metabolite . In contrast, 3-BTD undergoes rapid COMT-mediated methylation to 3-BTMD, altering its pharmacokinetic profile .
Q & A
Q. What synthetic methodologies are established for 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate?
The compound can be synthesized via condensation of coumarin derivatives with benzo[d]thiazole precursors. For example, Hamouda et al. (2022) describe a route where 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-imine intermediates are functionalized at the 7-position with pivaloyl groups using standard acylation protocols . Alternative approaches involve reacting 4-(benzo[d]thiazol-2-yl)benzenamine with isothiocyanates to form thiourea intermediates, which are cyclized under acidic conditions to yield structurally related heterocycles .
Q. How can the purity and structure of this compound be validated experimentally?
- Chromatography : Use HPLC with a C18 column and UV detection (e.g., retention time analysis) to assess purity .
- Spectroscopy : Confirm structural integrity via H/C NMR (e.g., aromatic protons at δ 6.8–8.2 ppm, carbonyl signals at δ 160–170 ppm) and FT-IR (C=O stretch at ~1700 cm) .
- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves bond lengths and angles, with validation using tools like PLATON to check for structural errors .
Q. What are the key physicochemical properties of this compound?
Experimental data includes:
- LogP : 10.71 (indicating high lipophilicity)
- PSA : 80.57 Ų (polar surface area)
- Melting Point : 135–136°C
- Solubility : Chloroform-soluble; limited aqueous solubility .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?
Graph set analysis (Etter’s formalism) can classify hydrogen bonds (e.g., N–H···O, C–H···π) to predict supramolecular motifs. For coumarin-thiazole hybrids, π-π stacking between aromatic rings and C=O···H–C interactions often stabilize layered or helical packing . Computational tools like Mercury can visualize these networks using crystallographic data .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., cytotoxicity or enzyme inhibition) may arise from variations in assay conditions (e.g., cell lines, exposure time). For example:
- Use standardized protocols like SRB assays for cytotoxicity (e.g., GI = 7.54 μM in MCF7 cells after 48 hours) .
- Validate target engagement via orthogonal methods (e.g., Western blotting for NF-κB pathway inhibition) .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
Q. What challenges arise in characterizing photophysical properties for catalytic applications?
Iridium complexes containing benzothiazole-coumarin ligands (e.g., [Ir(bpy)(coumarin)]) require time-resolved fluorescence to measure excited-state lifetimes. Challenges include aggregation-induced quenching in aqueous media, which can be mitigated using PEGylated formulations .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
